molecular formula C17H17ClN6O2 B2532867 (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1049386-31-3

(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2532867
CAS No.: 1049386-31-3
M. Wt: 372.81
InChI Key: FCBMHAMIBHBFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule. It has been studied for its antimicrobial activity and cytotoxicity .

Scientific Research Applications

Antipsychotic Potential and Receptor Affinity

A study by Raviña et al. (2000) synthesized a series of novel conformationally restricted butyrophenones, evaluating them for antipsychotic potential. The compounds showed affinity for dopamine and serotonin receptors, suggesting their efficacy as antipsychotic (neuroleptic) drugs. Although not directly mentioning the compound , this research highlights the broader category of chemical structures related to its core functionalities and their potential therapeutic applications in neurology and psychiatry (Raviña et al., 2000).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interaction of a compound structurally similar to the query compound, focusing on its antagonistic activities at the CB1 cannabinoid receptor. This study's methodology and insights into molecular interactions could be relevant for understanding the mechanisms of action of similar compounds (Shim et al., 2002).

Synthesis and Biological Evaluation

Ravula et al. (2016) conducted a study on the synthesis, biological evaluation, and docking studies of novel pyrazoline derivatives, indicating significant anti-inflammatory and antibacterial activities. This research presents a methodology and outcome that might apply to similar chemical entities, offering insights into the synthetic routes and biological potential of related compounds (Ravula et al., 2016).

Corrosion Inhibition

Singaravelu et al. (2022) explored the inhibitive effect of organic inhibitors on the corrosion of mild steel in an acidic medium. Although the study focuses on specific inhibitors, the research underscores the importance of organic compounds in corrosion inhibition, potentially including those with similar chemical structures (Singaravelu et al., 2022).

Analysis of Cannabinoid Receptor Activity

Landsman et al. (1997) provided insights into the agonist and inverse agonist activities at the human cannabinoid CB1 receptor, which may be relevant for compounds with similar pharmacological profiles. This research adds to the understanding of cannabinoid receptor interactions and the therapeutic potential of related compounds (Landsman et al., 1997).

Future Directions

The future directions for research on this compound could include further studies on its antimicrobial and cytotoxic activities, as well as exploration of its potential uses in medical applications . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could provide valuable information for its potential applications.

Properties

IUPAC Name

[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c18-13-3-5-14(6-4-13)24-16(19-20-21-24)12-22-7-9-23(10-8-22)17(25)15-2-1-11-26-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBMHAMIBHBFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.